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Strain Background and Industrial Significance

Streptomyces rimosus ATCC 10970 (also designated as R7) is the wild-type soil isolate and model organism

for oxytetracycline (OTC) research and industrial production [1] [2]. This gram-positive, filamentous

bacterium belongs to the Actinomycetota phylum and exhibits the characteristic complex life cycle of

streptomycetes, forming vegetative mycelia and aerial spores [2] [3]. The strain was first isolated in the early

1950s by Alexander Finlay at Pfizer, and the antibiotic was marketed as Terramycin [4]. The genetic

tractability of ATCC 10970 has made it arguably the best-characterized industrial streptomycete, with

extensive research conducted since the 1950s using genetic mapping, conjugation, and modern molecular

techniques [2].

Oxytetracycline is a broad-spectrum polyketide antibiotic with activity against Gram-positive and Gram-

negative bacteria, intracellular pathogens, and some parasites [4] [2]. Its molecular structure consists of four

linearly fused six-membered rings with a characteristic C2 amide functionality and one aromatic ring [4].
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The clinical importance of OTC has been sustained for over 70 years, with current applications ranging

from human medicine (including treatment of emerging infections and non-infective diseases) to extensive

use in aquaculture, agriculture, and veterinary science [2] [5]. The global OTC market remains substantial,

with more than 20 suppliers manufacturing over 10,000 tons annually [6].

Genomic and Metabolic Features

The S. rimosus ATCC 10970 genome consists of a linear chromosome of 9,368,017 bp with telomers

containing long terminal inverted repeats, plus a large linear plasmid of 292,576 bp [6]. The chromosome

contains 8,069 open reading frames, with the oxytetracycline biosynthetic gene cluster (BGC) located near

one telomere [6]. The genome exhibits the typical genomic layout of Streptomyces species, with core

essential genes located in the central region and numerous BGCs for secondary metabolites distributed

toward the chromosomal ends [1] [6]. The GC content is approximately 71.88% [3].

S. rimosus ATCC 10970 possesses over 45 putative biosynthetic gene clusters encoding various secondary

metabolites, including the medically important OTC and the polyene antifungal agent rimocidin [1] [2]. The

OTC biosynthetic pathway utilizes a type II polyketide synthase system that assembles the tetracycline

scaffold from nine malonyl-CoA molecules, which are derived from acetyl-CoA via carboxylation [6]. The

OTC gene cluster contains genes for biosynthetic enzymes, transcriptional regulators, and resistance

mechanisms [6].

Production Optimization and Culture Conditions

Media Composition and Culture Parameters

Optimizing culture conditions is fundamental for maximizing OTC yield from S. rimosus ATCC 10970. Both

submerged fermentation (SmF) and solid-state fermentation (SSF) have been successfully employed, with

the choice depending on available resources and scale requirements. The wild-type strain typically produces

27-70 mg/L OTC under standard laboratory conditions, but this can be significantly enhanced through media

optimization [6].

Table 1: Optimal Culture Conditions for OTC Production by S. rimosus ATCC 10970
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Parameter Submerged Fermentation Solid-State Fermentation References

Carbon Source Mannitol (optimal), glucose,
complex starch

Prosopis juliflora pods, maltose,
corn cobs, sweet potatoes

[7] [5] [6]

Nitrogen Source Soybean meal, ammonium
salts

Prosopis juliflora pods (15% nitrogen
content), soybean meal

[7] [5]

Optimal
Temperature

28°C 28°C [5] [3]

Optimal pH 7.4 (initial), stabilizes at
~6.0

7.4 (initial buffer) [5] [6]

Critical
Supplements

Calcium carbonate (1 g/L),
phosphate salts

Calcium carbonate (0.0026 g/gds),
phosphate buffer

[7] [5]

Inoculum Size 10⁷ spores/mL 0.617 mL/gds (10⁷ spores/mL) [5] [6]

Fermentation
Time

120 hours 9 days [5] [6]

Statistical Optimization Methodologies

Response Surface Methodology (RSM) with Central Composite Design (CCD) has been successfully applied

to optimize OTC production, reducing experimental trials while identifying critical factor interactions. Key

variables identified through statistical optimization include carbon source concentration, nitrogen source,

calcium carbonate, and moisture content (for SSF) [7] [5].

For SSF using Prosopis juliflora pods as substrate, the following optimal conditions were determined:

maltose (0.125 g/gds), inoculum size (0.617 mL/gds), CaCO₃ (0.0026 g/gds), and moisture content

(74.87%), yielding OTC at 5.02 mg/gds [5]. In SmF, a ten-fold increase in OTC production (470 mg/L

compared to 47 mg/L in unoptimized medium) was achieved using optimized concentrations of glucose (10

g/L), soybean meal (10 g/L), and calcium carbonate (1 g/L) [7].
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Fermentation Kinetics and Process Monitoring

The fermentation profile of wild-type ATCC 10970 in mannitol-based minimal medium shows distinct

phases: exponential growth (maximum μ = 0.16 h⁻¹), transition phase with reduced growth following

phosphate depletion, and stationary phase with continued mannitol consumption [6]. OTC production begins

when phosphate becomes limiting and accumulates almost linearly, reaching approximately 27 mg/L by

120 hours [6]. The pH typically decreases to approximately 5.5 during the first 16 hours, then slightly

increases and stabilizes around 6.0 [6].

Monitoring critical process parameters including dissolved oxygen, pH, carbon source depletion, and

phosphate levels is essential for reproducible OTC production. The specific OTC productivity for ATCC

10970 remains relatively low but stable throughout the stationary phase, in contrast to engineered

hyperproducers that achieve much higher specific productivities [6].

Genetic and Metabolic Engineering Strategies

Genome Reduction and Rearrangement

Comparative genomic analysis of industrial OTC hyperproducers derived from ATCC 10970 revealed that

large DNA rearrangements at chromosomal termini significantly enhance OTC production [1] [6]. Both

M4018 (Pfizer) and R6-500 (PLIVA) industrial strains, independently developed from ATCC 10970, show

extensive deletions and rearrangements near the OTC biosynthetic gene cluster, suggesting convergent

evolution [1].

Introducing a targeted 145-kb deletion near the OTC BGC in ATCC 10970 dramatically increased OTC

titers to levels equivalent to industrial strains in a single engineering step [1]. RNA sequencing analysis

demonstrated that this improvement primarily resulted from massively enhanced transcription of the OTC

biosynthetic gene cluster rather than improved substrate supply [1]. Additionally, these genomic

rearrangements activated previously silent cryptic gene clusters, enabling production of novel secondary

metabolites not detected in the wild-type strain [1].
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Genome reduction workflow for enhancing OTC production in S. rimosus ATCC 10970

Metabolic Pathway Engineering

Engineering primary metabolic pathways to enhance precursor supply represents another effective strategy

for improving OTC production. The pentose phosphate pathway (PPP) is particularly important as it

supplies NADPH and erythrose-4-phosphate, essential for polyketide biosynthesis [8].
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In S. rimosus M4018 (derived from ATCC 10970), disruption of zwf1 or zwf2 genes encoding glucose-6-

phosphate dehydrogenase isozymes in the PPP significantly increased OTC production [8]. Interestingly,

overexpression of these genes reduced production, indicating complex regulation of metabolic flux [8]. The

zwf1 and zwf2 disruptions resulted in 15.8% and 19.6% increases in OTC yield, respectively, while

reducing biomass formation, suggesting redirected carbon flux from growth to antibiotic production [8].

Table 2: Metabolic Engineering Strategies for Enhanced OTC Production

Target
Pathway/Element

Engineering
Approach

Effect on OTC
Production

Mechanism References

Terminal Genomic
Regions

145-kb deletion
near OTC BGC

Equivalent to
industrial strains

(~4.5 g/L)

Enhanced OTC
BGC transcription,

activation of cryptic
clusters

[1]

Pentose
Phosphate
Pathway

Disruption of zwf1
or zwf2 genes

Increased by 15.8-
19.6%

Redirected carbon
flux from growth to

OTC biosynthesis

[8]

Precursor Supply Enhancement of

malonyl-CoA and
acetyl-CoA supply

Up to 65-fold

increase in
hyperproducers

Increased building

blocks for polyketide
assembly

[6]

Gene Dosage Chromosomal
integration of

second OTC BGC
copy

Significant
additional increase

Enhanced
expression of

biosynthetic
enzymes

[1]

Multi-Omics Insights from Industrial Hyperproducers

Systems biology analysis of the hyperproducing strain S. rimosus HP126 (derived from ATCC 10970)

revealed multiple mutations contributing to its 65-fold higher OTC production compared to the wild type

[6]. Genomic analysis identified 184 single nucleotide exchanges, massive genomic rearrangements

including an 812.1 kb smaller chromosome with terminal deletions and internal duplications, and an enlarged

linear plasmid [6].
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Transcriptomic and proteomic analyses demonstrated that HP126 exhibits:

Upregulated OTC biosynthetic genes throughout the fermentation timeline
Enhanced acetyl-CoA and malonyl-CoA supply through increased expression of precursor supply

pathways
Reduced competing pathway activities for byproduct formation

Streamlined morphology with reduced branching, potentially optimizing nutrient channeling [6]

This multi-omics portrait reveals that high-level OTC production requires coordinated changes in primary

metabolism, biosynthetic cluster expression, and cellular differentiation, providing a blueprint for rational

engineering of ATCC 10970.

Analytical Methods and Characterization

Extraction and Purification Protocols

For accurate quantification and characterization of OTC, efficient extraction and purification from culture

broth is essential. The following standardized protocol can be used:

Extraction: Mix fermented matter with phosphate buffer (pH 7.4) in a 1:4 (w/v) ratio. Stir on a

magnetic stirrer for 30 minutes at room temperature. Centrifuge at 10,000 × g for 10 minutes at 4°C to

remove insoluble matter [5].

Liquid-Liquid Extraction: Adjust supernatant pH to 4-8. Perform extraction with ethyl acetate

containing 0.1% calcium chloride as a chelating agent. Combine all ethyl acetate fractions and

concentrate using rotary evaporation at 37°C [5].

Column Chromatography: Purify concentrated extract using silica gel chromatography. Elute with

appropriate solvent systems (typically chloroform-methanol mixtures). Monitor fractions for OTC

content using UV detection at 254 nm [5].

Crystallization: For further purification, dissolve the purified OTC in minimal methanol and allow

slow evaporation at 4°C to obtain crystalline OTC [5].
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Analytical Characterization Techniques

Multiple analytical methods should be employed to confirm OTC identity and purity:

UV-Vis Spectroscopy: OTC in methanol shows characteristic absorption maxima at 270 nm and 360

nm [5].
FTIR Spectroscopy: Key functional groups include hydroxyl stretches (3400 cm⁻¹), carbonyl

stretches (1610-1640 cm⁻¹), and aromatic carbon bonds (1550-1600 cm⁻¹) [5].
NMR Spectroscopy: ¹H NMR (300 MHz, D₂O) shows characteristic signals at δ 2.45 (C-6 and C-12a

CH₃), δ 3.10 (C-4 N(CH₃)₂), δ 3.90 (C-5 OH), δ 6.80 (C-10 OH), and aromatic protons between δ
7.20-7.90. ¹³C NMR confirms the tetracyclic structure [5].

HPLC Analysis: Use C18 reverse-phase column with acetonitrile-water mobile phase (typically 25:75
v/v) at flow rate 0.6 mL/min. UV detection at 254 nm. Retention time approximately 6.5 minutes [5].

Color Tests: Specific color reactions confirm OTC identity: with concentrated H₂SO₄ (yellow),
concentrated HCl (yellow), and 2N NaOH (yellow-brown), with color changes upon boiling [5].

Antibiotic Activity Assessment

Confirm antimicrobial activity using standard agar diffusion assays:

Use Bacillus subtilis or Staphylococcus aureus as test organisms on Mueller-Hinton agar

Apply purified OTC samples to sterile filter paper discs
Incubate at 37°C for 24 hours and measure inhibition zones

Compare with OTC standards for potency estimation [7] [5]

Industrial Applications and Strain Comparison

Performance Metrics of Industrial Strains

Industrial OTC production utilizes high-yielding derivatives of ATCC 10970 developed through extensive

strain improvement programs. The hyperproducer S. rimosus HP126 produces up to 4,490 mg/L OTC in

complex starch-containing medium - approximately 65-fold higher than the wild-type ATCC 10970 [6]. In

minimal mannitol medium, HP126 still produces 340 mg/L OTC, representing a 12-fold increase over the

wild type [6].
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Table 3: Comparison of S. rimosus ATCC 10970 and Industrial Derivatives

Strain
OTC Titer
(mg/L)

Key Genetic Features
Growth
Characteristics

Industrial
Application

ATCC 10970
(Wild Type)

27-70 Complete 9.37 Mb linear
chromosome + 292 kb

plasmid, 45+ BGCs

μ = 0.16 h⁻¹,
phosphate-

dependent OTC
production

Research strain,
baseline

production

M4018 (Pfizer) >35,000
(industrial)

145 kb deletion near OTC
BGC, terminal

rearrangements

Optimized for
industrial

fermentation

Commercial OTC
production

R6-500 (PLIVA) >35,000

(industrial)

869 kb duplication and

terminal deletion, OTC
BGC relocated

High specific

productivity
maintained

Commercial OTC

production

HP126
(Hyperproducer)

4,490 (lab
scale)

Multiple SNPs, large
deletions/duplications,

plasmid expansion

μ = 0.19 h⁻¹, early
phosphate

limitation

Research model
for

hyperproduction

Bioprocess Considerations and Scale-Up

Successful industrial OTC production requires addressing several key process considerations:

Oxygen Transfer: OTC fermentation is highly oxygen-demanding; ensure adequate dissolved
oxygen through proper aeration and agitation [7]

Foam Control: Antifoaming agents may be required during active growth phase [7]
Temperature Control: Maintain precisely at 28°C throughout fermentation [6] [3]

pH Management: Initial pH should be neutral (7.0-7.4) with monitoring throughout process [5] [6]
Sterility: Maintain strict aseptic conditions to prevent contamination during long fermentation cycles

[7]

Scale-up from laboratory to industrial scale requires systematic optimization of these parameters, typically

progressing from shake flasks to laboratory fermenters (1-10 L) to pilot scale (100-1,000 L) and finally

production scale (10,000-100,000 L).
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Metabolic pathway for oxytetracycline biosynthesis in S. rimosus ATCC 10970

Conclusion and Future Perspectives

Streptomyces rimosus ATCC 10970 continues to be a valuable model system for understanding antibiotic

biosynthesis and developing improved production strains. Recent advances in CRISPR-based genome

editing now enable precise manipulation of the OTC biosynthetic pathway and regulatory elements [1]. The

growing understanding of cluster-specific regulation and the relationship between genomic architecture and

secondary metabolite expression opens new avenues for strain improvement [1] [6].

Future efforts will likely focus on:
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Combinatorial biosynthesis to generate novel tetracycline analogs with improved properties

Systems metabolic engineering integrating multi-omics data for rational design
Dynamic pathway regulation using synthetic biology approaches

Heterologous expression of the OTC pathway in optimized chassis strains

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 12 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3618810?utm_src=pdf-bulk
https://www.smolecule.com/products/s3618810?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

